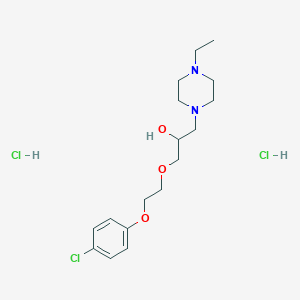

![molecular formula C8H4BrNO3 B3014419 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid CAS No. 2138066-09-6](/img/structure/B3014419.png)

6-Bromofuro[3,2-b]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

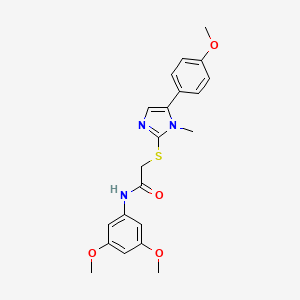

6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as furo[3,2-b]pyridines. These compounds contain a furan ring fused to a pyridine ring. The bromine atom at the sixth position and a carboxylic acid group at the second position are indicative of the compound's potential for further chemical modification and its reactivity.

Synthesis Analysis

The synthesis of related furo[3,2-b]pyridine compounds has been explored in various studies. For instance, a one-pot method has been developed for the preparation of furo[3,4-b]pyridine-5(7H)-ones from 2-bromopyridine-3-carboxylic acid, which is a similar compound to 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid . This method involves the generation of lithium 2-lithiopyridine-3-carboxylate, followed by a reaction with carbonyl compounds to afford the desired furo[3,4-b]pyridinones . Although the exact synthesis of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data . This compound crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding and π-π interactions, which are crucial for the stability of the crystal structure . These findings provide insights into the potential molecular geometry and intermolecular interactions that 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid may exhibit.

Chemical Reactions Analysis

The reactivity of furo[3,2-b]pyridine derivatives has been explored in various chemical reactions. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions to give furo[2,3-d]pyrimidine carboxylates . Additionally, the synthesis of thieno[2,3-b]pyridines and related compounds from bromobenzofuran moieties has been reported . These studies suggest that 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid could undergo similar reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the crystal structure analysis of related compounds provides information on the density and cell parameters, which are important for understanding the physical properties . The chemical reactivity of furo[3,2-b]pyridine derivatives in various reactions indicates that the bromine and carboxylic acid functional groups are reactive sites for further chemical transformations .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Studies

Intramolecular Cyclization : The compound 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is involved in chemical synthesis, such as intramolecular cyclization reactions. Remizov et al. (2019) discussed the reaction of a related compound, 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester, leading to various cyclic compounds through intramolecular reactions (Remizov et al., 2019).

Metalation and Functionalization : Cottet et al. (2004) explored the metalation and functionalization of bromo- and iodo(trifluoromethyl)pyridines, including derivatives of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid. This study highlights the compound's role in regioexhaustive functionalization processes (Cottet et al., 2004).

Coordination Polymers and Metal-Organic Frameworks (MOFs) : Tabatabaee et al. (2011) reported on the synthesis and crystal structure of coordination polymers with pyridine-dicarboxylic acids, demonstrating the utility of pyridine carboxylic acids, including 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid, in the formation of complex structures (Tabatabaee et al., 2011).

Synthesis of Antitumor Compounds : Queiroz et al. (2011) synthesized derivatives of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid, evaluating their growth inhibitory activity on human tumor cell lines. This research underscores the potential of this compound in developing antitumor agents (Queiroz et al., 2011).

Photophysical Properties : Carvalho et al. (2013) studied the photophysical properties of related thieno[3,2-b]pyridine derivatives, which could provide insights into the behavior of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid in various solvents and conditions (Carvalho et al., 2013).

Functionalization Reactions : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of a related compound, pyrazole-3-carboxylic acid. These findings can be extrapolated to understand the reactivity of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid (Yıldırım et al., 2005).

Mecanismo De Acción

Mode of Action

It is known that brominated carboxylic acids can undergo reactions such as alpha-bromination . This process involves the formation of an acid bromide, followed by enolization and a substitution reaction to give an alpha-bromo acid bromide . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Pyridine-2-carboxylic acid, a related compound, is known to be an endogenous metabolite of l-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It is involved in the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase .

Propiedades

IUPAC Name |

6-bromofuro[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJDFHIBZRMVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

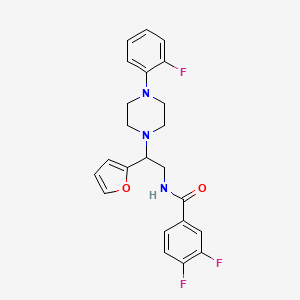

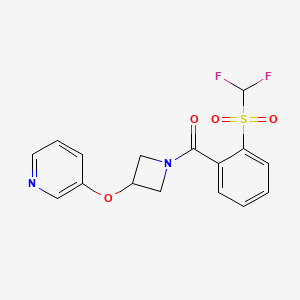

![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014336.png)

![(E)-N-[4-(Furan-2-YL)-4-oxobutan-2-YL]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3014341.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B3014349.png)

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)

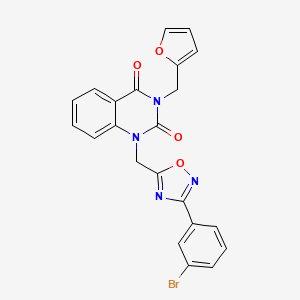

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)